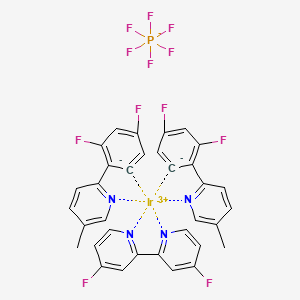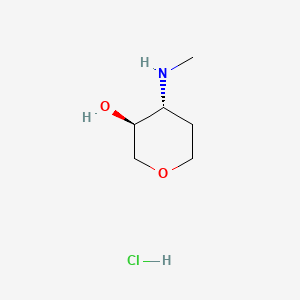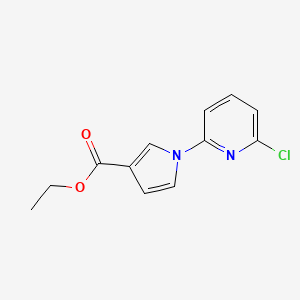
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound features iridium as the central metal ion, coordinated with fluorinated pyridine ligands and hexafluorophosphate as the counterion.
准备方法
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate involves several steps. The preparation typically starts with the synthesis of the fluorinated pyridine ligands. These ligands are then coordinated to the iridium ion through a series of reactions under controlled conditions. The final step involves the addition of hexafluorophosphate to form the complete compound. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The iridium center can form complexes with various substrates, facilitating reactions through electron transfer and catalytic processes. The fluorinated pyridine ligands enhance the compound’s stability and reactivity, making it effective in various applications.
相似化合物的比较
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate stands out due to its unique combination of fluorinated ligands and iridium center. Similar compounds include:
- Iridium(III) complexes with different fluorinated ligands.
- Other organometallic compounds with iridium as the central metal ion.
- Compounds with hexafluorophosphate as the counterion but different metal centers.
These comparisons highlight the uniqueness of the compound in terms of its stability, reactivity, and applications in various fields.
属性
分子式 |
C34H22F12IrN4P |
|---|---|
分子量 |
937.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H6F2N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-6H;;/q2*-1;;-1;+3 |
InChI 键 |
CFMRYEQOJFZEGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)



![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)


